molecular formula C4H9F3Si B129416 Trimethyl(trifluoromethyl)silane CAS No. 81290-20-2

Trimethyl(trifluoromethyl)silane

Cat. No. B129416
CAS RN: 81290-20-2
M. Wt: 142.19 g/mol
InChI Key: MWKJTNBSKNUMFN-UHFFFAOYSA-N
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Description

Trimethyl(trifluoromethyl)silane is a silicon-based compound that has been studied for its unique properties and potential applications in organic synthesis. It is characterized by the presence of both trimethylsilyl and trifluoromethyl groups attached to the silicon atom, which imparts distinct physical and chemical characteristics to the molecule .

Synthesis Analysis

The synthesis of trimethyl(trifluoromethyl)silane and related compounds has been explored in various studies. For instance, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane was synthesized for use in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives . Another study reported the synthesis of difluoro(trimethylsilyl)acetonitrile, which is a related silicon reagent, by the insertion of difluorocarbene into silyl cyanide . These synthetic approaches are crucial for generating functionalized silanes that can be used in further chemical transformations.

Molecular Structure Analysis

The molecular structure of trimethyl(trifluoromethyl)silane has been determined using single-crystal X-ray diffraction. The crystal structure revealed that the molecule is monoclinic with molecules lying on crystallographic mirror planes. The CH3 and CF3 groups are in a fully staggered conformation, and the Si-C bond lengths have been documented, with the longest being 1.943(12) Å .

Chemical Reactions Analysis

Trimethyl(trifluoromethyl)silane and its derivatives participate in various chemical reactions. For example, trimethyl(trihalomethyl)silanes have been used as dihalomethylene transfer agents in reactions with olefins . Tris(trimethylsilyl)silane has been reported as an efficient hydrosilylating agent for alkenes and alkynes, proceeding via a free-radical chain mechanism . Additionally, it has been used as a radical-based reducing agent in the synthesis of various organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl(trifluoromethyl)silane are influenced by the trifluoromethyl and trimethylsilyl groups. The compound has been shown to react spontaneously with molecular oxygen at ambient temperature to form a high yield of (Me3SiO)2Si(H)SiMe3, indicating its reactivity towards oxidation . The structural features of the molecule, such as the fully staggered conformation of the CH3 and CF3 groups and the specific bond lengths, contribute to its reactivity, particularly the facile cleavage of the Si-CF3 bond for group transfer in organic reactions .

Scientific Research Applications

Synthesis of β-Trifluoromethylstyrenes

Trimethyl(trifluoromethyl)silane is utilized in the synthesis of β-trifluoromethylstyrene derivatives through Hiyama cross-coupling reactions. This involves cross-coupling with various aryl iodides, facilitated by catalytic amounts of palladium, yielding moderate to good yields (Omote et al., 2012).

Radical-Based Reagent in Organic Chemistry

As a radical-based reagent, trimethyl(trifluoromethyl)silane plays a significant role in organic chemistry. It's used for radical reductions, hydrosilylation, and consecutive radical reactions, offering mild reaction conditions with excellent yields and notable chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).

Advancements in Synthetic Chemistry

Over the last three decades, trimethyl(trifluoromethyl)silane has evolved as a vital free radical reagent in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).

Reactivity with Olefins

Its ability to act as a hydrosilylating agent for olefins and a variety of other organic compounds underpins its versatility in the formation of intermolecular carbon-carbon bonds via radicals (Ballestri et al., 1991).

Use in Silver(I)-Catalyzed Reactions

Trimethyl(trifluoromethyl)silane is involved in silver(I)-catalyzed reactions, such as the efficient generation of 1-(trifluoromethyl)-1,2-dihydroisoquinolines under mild conditions (Wang et al., 2014).

Role in Polymerization

Its strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides, is noteworthy (Chatgilialoglu et al., 2012).

Application in Perfluoroalkylation

Trimethyl(trifluoromethyl)silane facilitates perfluoroalkylation reactions, aiding in the synthesis of diverse trifluoromethylated purine derivatives (Hocek & Holý, 1999).

Nucleophilic Conjugate Trifluoromethylation

It is used in nucleophilic 1,4-trifluoromethylation reactions with chromones and activated alkenes, highlighting its high regioselectivity and good yields (Sosnovskikh & Roshentaler, 2017).

Copper-Catalyzed Aminotrifluoromethylation

In a copper(I)-catalyzed intramolecular aminotrifluoromethylation process, it serves as the CF3 source, allowing for the creation of various trifluoromethyl azaheterocycles (Lin et al., 2014).

Synthesis of Trifluoromethyl Ketones

Trimethyl(trifluoromethyl)silane is critical in the direct preparation of trifluoromethyl ketones from carboxylic esters, relevant in pharmacology as potential enzyme inhibitors (Wiedemann et al., 1998).

Safety And Hazards

Trimethyl(trifluoromethyl)silane is highly flammable and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trimethyl(trifluoromethyl)silane, known as the Ruppert–Prakash reagent, has been used to add CF3 or the difluoromethylene group to aldehydes, ketones, olefins, alkynes, heterocyclic systems, and more . It is expected that this reagent will continue to be used in organic chemistry for the introduction of the trifluoromethyl group .

properties

IUPAC Name

trimethyl(trifluoromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJTNBSKNUMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338998
Record name (Trifluoromethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(trifluoromethyl)silane

CAS RN

81290-20-2
Record name (Trifluoromethyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81290-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Trifluoromethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROMETHYLTRIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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